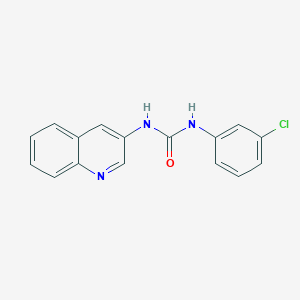
1-(3-Chlorophenyl)-3-quinolin-3-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-3-quinolin-3-ylurea is a chemical compound that features a quinoline ring and a chlorophenyl group connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-quinolin-3-ylurea typically involves the reaction of 3-chloroaniline with quinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 1-(3-Chlorophenyl)-3-quinolin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline or chlorophenyl groups.
Substitution: Compounds with various substituents replacing the chlorine atom.
科学研究应用
1-(3-Chlorophenyl)-3-quinolin-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-3-quinolin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
相似化合物的比较
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine: Used in research for its effects on neurotransmitter systems.
1-(4-Chlorophenyl)piperazine: Studied for its potential therapeutic applications.
Uniqueness: 1-(3-Chlorophenyl)-3-quinolin-3-ylurea is unique due to its combination of a quinoline ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for research and development.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-quinolin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-5-3-6-13(9-12)19-16(21)20-14-8-11-4-1-2-7-15(11)18-10-14/h1-10H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEYGWSPHUPHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine](/img/structure/B5632336.png)
![(5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B5632346.png)
![N-[(3R,4S)-4-cyclopropyl-1-(piperidine-1-carbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide](/img/structure/B5632351.png)
![1,9-dimethyl-4-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5632353.png)
![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine](/img/structure/B5632361.png)
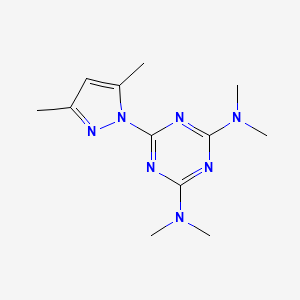
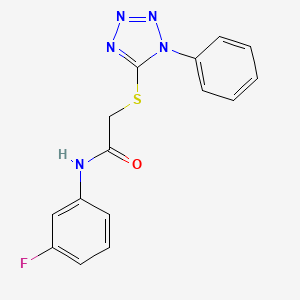
![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632382.png)
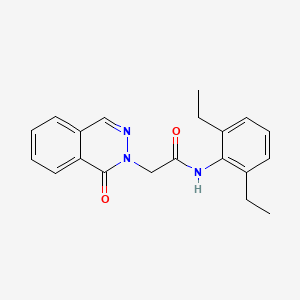
![(3R*,5S*)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-N'-(4-methylphenyl)piperidine-3,5-dicarboxamide](/img/structure/B5632395.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5632407.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methylacetamide](/img/structure/B5632417.png)
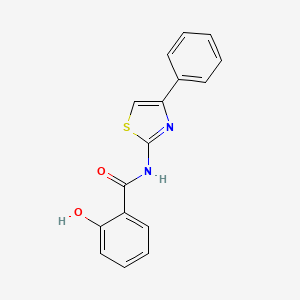
![9-[(4R)-4-hydroxy-L-prolyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5632430.png)
